molecular formula C4H9N3O2S B2431613 (Cyanomethyl)(dimethylsulfamoyl)amine CAS No. 161482-92-4

(Cyanomethyl)(dimethylsulfamoyl)amine

Cat. No.: B2431613
CAS No.: 161482-92-4
M. Wt: 163.2
InChI Key: GZAAXBPJPUIGCZ-UHFFFAOYSA-N
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Description

(Cyanomethyl)(dimethylsulfamoyl)amine, also known by its IUPAC name N’-(cyanomethyl)-N,N-dimethylsulfamide, is a chemical compound with the molecular formula C4H9N3O2S and a molecular weight of 163.2 g/mol . This compound is characterized by the presence of a cyanomethyl group and a dimethylsulfamoyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of (cyanomethyl)(dimethylsulfamoyl)amine can be achieved through several routes. One common method involves the reaction of dimethylamine with cyanomethylsulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

(Cyanomethyl)(dimethylsulfamoyl)amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines, sulfonamides, and nitriles.

Scientific Research Applications

(Cyanomethyl)(dimethylsulfamoyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (cyanomethyl)(dimethylsulfamoyl)amine involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The dimethylsulfamoyl group enhances the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

(Cyanomethyl)(dimethylsulfamoyl)amine can be compared with other similar compounds such as:

    (Cyanomethyl)(methylsulfamoyl)amine: This compound has a similar structure but with one less methyl group, affecting its reactivity and applications.

    (Cyanomethyl)(ethylsulfamoyl)amine: The presence of an ethyl group instead of a dimethyl group alters its physical and chemical properties.

    (Cyanomethyl)(phenylsulfamoyl)amine:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Properties

IUPAC Name

cyano-(dimethylsulfamoylamino)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAAXBPJPUIGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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